N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is a fused heterocyclic compound that is a part of many bioactive molecules, while the quinazoline ring is a bicyclic compound that has been widely studied for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazoline intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole and quinazoline rings can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
N-[5-(1H-1,3-BENZIMIDAZOL-2-YL)PENTYL]-3-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE is unique due to its dual presence of benzimidazole and quinazoline rings, which may confer a broader spectrum of biological activity compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H25N5O2/c29-22(13-15-28-16-25-18-9-4-3-8-17(18)23(28)30)24-14-7-1-2-12-21-26-19-10-5-6-11-20(19)27-21/h3-6,8-11,16H,1-2,7,12-15H2,(H,24,29)(H,26,27) |
InChI Key |
LOHMVYJVMBFXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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